Ethyl 3-bromo-5-methyl-2-oxohexanoate
Description
Ethyl 3-bromo-5-methyl-2-oxohexanoate is a brominated ethyl ester with a ketone functional group and a methyl substituent. Its molecular formula is C₉H₁₅BrO₃, featuring a bromine atom at position 3, a methyl group at position 5, and a ketone at position 2 of the hexanoate backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, where its bromine atom facilitates nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H15BrO3 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
ethyl 3-bromo-5-methyl-2-oxohexanoate |
InChI |
InChI=1S/C9H15BrO3/c1-4-13-9(12)8(11)7(10)5-6(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
MMIWKZVPBODSDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(CC(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-5-methyl-2-oxohexanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 5-methyl-2-oxohexanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial processes may also incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-methyl-2-oxohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as ethyl 3-azido-5-methyl-2-oxohexanoate.
Reduction: Formation of ethyl 3-bromo-5-methyl-2-hydroxyhexanoate.
Oxidation: Formation of ethyl 3-bromo-5-methyl-2-oxohexanoic acid.
Scientific Research Applications
Ethyl 3-bromo-5-methyl-2-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-methyl-2-oxohexanoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond and releasing a bromide ion. In reduction reactions, the carbonyl group is converted to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the compound is converted to a more oxidized state, often involving the transfer of oxygen atoms or the removal of hydrogen atoms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 3-bromo-5-methyl-2-oxohexanoate with structurally related ethyl esters and brominated derivatives:
Key Structural and Functional Differences:
Substituent Positioning: The bromine in this compound at C3 contrasts with Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate (C4), affecting reactivity in substitution reactions. The C3 bromine may offer better accessibility for nucleophilic attack compared to the sterically hindered C4 bromine in the latter .
Bioactivity: Ethyl palmitate and other ethyl esters from spice extracts (e.g., clove, ginger) exhibit antifungal and insect-modulating properties , but this compound’s bromine and ketone groups likely confer distinct reactivity rather than direct bioactivity.
Synthetic Utility: Brominated esters like this compound are pivotal in constructing complex molecules via Suzuki coupling or Grignard reactions, whereas simpler esters (e.g., ethyl acetate extracts) are used directly in natural product isolation .
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